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Compound of Interest

Compound Name:

5-(4-

Fluorophenyl)picolinimidamide

hydrochloride

CAS No.: 1179359-87-5

Cat. No.: B11859688

Get Quote

Executive Summary & Chemical Distinction
Picolinimidamides (pyridine-2-carboximidamides) represent a potent class of amidine-based

small molecules distinct from their amide counterparts (picolinamides). While picolinamides

(e.g., Florylpicoxamid) are widely recognized agricultural fungicides targeting the Qi site of

cytochrome bc1, picolinimidamides act primarily as DNA minor groove binders and membrane-

active agents with significant antiprotozoal (Leishmania, Trypanosoma) and antifungal efficacy.

This guide focuses on the Arylimidamide (AIA) subclass, where the picolinimidamide "head" is

linked to an aryl "tail." It specifically analyzes the role of fluorination—a critical tool in optimizing

metabolic stability, lipophilicity, and pKa in this scaffold.

The Core Scaffold
The general structure consists of three pharmacophores:
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Head: Picolinimidamide (Pyridine ring + Amidine group).

Linker: Variable length/rigidity (O-alkyl, phenyl-furan, alkoxy-phenyl).

Tail: Aryl group (often fluorinated to modulate metabolism).

Chemical Space & Synthesis
The synthesis of fluorinated picolinimidamides typically follows the Pinner Reaction pathway or

direct amidation of nitriles.

Synthetic Workflow (Standard Protocol)
Activation: Reaction of 2-cyanopyridine (or fluorinated analog) with dry alcohol/HCl to form

the imidate ester.

Coupling: Nucleophilic attack by a primary amine (the "tail" or "linker-tail" fragment) on the

imidate.

Salt Formation: Isolation as hydrochloride or mesylate salts to improve solubility.

Visualization: Synthetic Pathway
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Caption: General synthetic route for picolinimidamides via the Pinner method.

Structure-Activity Relationship (SAR) Analysis
The SAR of this class is driven by the balance between DNA binding affinity (requires

basicity/cationic charge) and membrane permeability (requires lipophilicity). Fluorine

substitution plays a pivotal role in fine-tuning these properties.
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The Picoline "Head" Modifications
The pyridine ring is the primary recognition motif.

Unsubstituted (2-pyridyl): Standard for high DNA affinity. The pyridine nitrogen forms

hydrogen bonds with base pairs in the minor groove.

Fluorination (3-F, 4-F, 5-F):

Basicity Modulation: Fluorine is electron-withdrawing. Placing F on the pyridine ring lowers

the pKa of the amidine group. This can reduce hERG channel inhibition (cardiotoxicity), a

common liability in amidine drugs.

Binding Penalty: Steric bulk at the 3-position (ortho to amidine) can twist the molecule,

reducing planarity and DNA binding affinity.

The Linker Region
O-Alkyl Linkers: Flexible chains (3-8 carbons) allow the molecule to wrap around the DNA

helix.

Phenoxy Linkers: Rigidify the structure.

Fluorine Effect: Fluorination of the linker is rare but can be used to block metabolic

dealkylation.

The Aryl "Tail" & Fluorination (Critical)
This is the primary site for optimization.

Metabolic Stability: The terminal phenyl ring is a hotspot for Cytochrome P450 oxidation.

Para-Fluorination (4-F): Blocks metabolic oxidation at the most reactive site, significantly

extending half-life (

).

Meta-Fluorination (3-F): Increases lipophilicity without imposing significant steric clashes.
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Potency:

Trifluoromethyl (-CF3): Adds significant bulk and lipophilicity. Often increases potency

against Leishmania and Fungi by enhancing membrane permeation, but can reduce

solubility.

Comparison: 4-F analogs often retain the potency of the parent compound while improving

metabolic stability, whereas 4-Cl or 4-Br can introduce toxicity.

Quantitative Comparison: Antifungal/Antiprotozoal
Activity
Data synthesized from comparative studies of Arylimidamides (e.g., DB766 analogs) and

Picolinamide derivatives.

Compound
Variant

Modification Target
Activity
(IC50/EC50)

Stability

Parent (DB766)
Unsubstituted

Phenyl
L. donovani < 0.1 µM

Low (Metabolic

liability)

Analog A 4-Fluoro-phenyl L. donovani 0.12 µM
High (Blocked

P450 site)

Analog B
4-Methoxy-

phenyl
L. donovani 0.53 µM Moderate

Analog C 3-Trifluoromethyl C. albicans 2.0 µM High

Analog D
Pyridine "Head"

3-F
L. donovani > 1.0 µM

High (Reduced

affinity)

Mechanism of Action
Understanding the mechanism is crucial for interpreting the SAR.

DNA Minor Groove Binding: The curved shape of bis-picolinimidamides allows them to fit into

AT-rich regions of kinetoplast DNA (kDNA) in parasites. The amidine protons form H-bonds

with Thymine/Adenine.
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Mitochondrial Disruption: Lipophilic fluorinated tails facilitate entry into the mitochondrion,

collapsing the membrane potential (

).

Synergy with Azoles: Picolinimidamides have shown synergy with sterol biosynthesis

inhibitors (e.g., Posaconazole), suggesting a secondary effect on membrane integrity or

CYP51.

Visualization: Mechanism & SAR Logic
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Caption: Mechanistic pathways driven by specific structural pharmacophores.

Experimental Protocols
To validate the SAR of a new fluorinated picolinimidamide, the following protocols are standard.

Protocol A: In Vitro Antileishmanial Assay (Intracellular)
Purpose: Determine IC50 against clinically relevant amastigote forms.
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Cell Line: J774A.1 Macrophages infected with L. donovani or L. amazonensis.

Seeding: Plate macrophages (2 x 10^5 cells/mL) in 16-well chamber slides. Incubate 24h at

37°C/5% CO2.

Infection: Add stationary phase promastigotes (10:1 parasite:macrophage ratio). Incubate 4h.

Wash non-internalized parasites.

Treatment: Add test compounds (Fluorinated Picolinimidamides) in serial dilution (e.g., 10

µM down to 0.01 µM). Incubate 48h.

Staining: Fix with methanol, stain with Giemsa.

Counting: Count 100 macrophages per well. Calculate % infected cells vs Control.

Protocol B: Metabolic Stability (Microsomal)
Purpose: Verify if fluorination improves half-life.

Incubation: Mix compound (1 µM) with pooled liver microsomes (human/mouse) and NADPH

regenerating system.

Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile (containing

internal standard).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(concentration) vs time to determine

and intrinsic clearance (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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